Cas no 2085-66-7 (2-Butanamine,N-(1,1-dimethylethyl)-2-methyl-)

2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl-
- N-tert-butyl-2-methylbutan-2-amine
- Tert-Amyl-Tert-Butylamine
- J-013677
- tert-Amyl-tert-butylamine, 96%
- SCHEMBL411803
- FT-0691806
- 2085-66-7
- DTXSID50274572
- AKOS015894704
- DB-321504
-
- MDL: MFCD00191755
- インチ: InChI=1S/C9H21N/c1-7-9(5,6)10-8(2,3)4/h10H,7H2,1-6H3
- InChIKey: KZOPSPQZLMCNPF-UHFFFAOYSA-N
- ほほえんだ: CCC(C)(C)NC(C)(C)C
計算された属性
- せいみつぶんしりょう: 143.16753
- どういたいしつりょう: 143.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 97.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 12Ų
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.77 g/mL at 25 °C(lit.)
- ゆうかいてん: -13°C (estimate)
- ふってん: 144 °C(lit.)
- フラッシュポイント: 華氏温度:71.6°f
摂氏度:22°c - 屈折率: n20/D 1.421(lit.)
- PSA: 12.03
- ようかいせい: 未確定
2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H314
- 警告文: P210-P280-P305+P351+P338-P310
- 危険物輸送番号:UN 2733PSN1 8(3) / PGII
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: 26-27-36/37/39-45
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危険物標識:
2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03435-1g |
2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- |
2085-66-7 | 1g |
¥2658.0 | 2021-09-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-229366-1 g |
tert-Amyl-tert-butylamine, |
2085-66-7 | 1g |
¥1,158.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-229366-1g |
tert-Amyl-tert-butylamine, |
2085-66-7 | 1g |
¥1158.00 | 2023-09-05 |
2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- 関連文献
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
2-Butanamine,N-(1,1-dimethylethyl)-2-methyl-に関する追加情報
Research Brief on 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- (CAS: 2085-66-7): Recent Advances and Applications
The compound 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- (CAS: 2085-66-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This tertiary amine derivative, characterized by its unique structural features, has shown promising potential in various applications, including drug synthesis, catalysis, and material science. Recent studies have explored its physicochemical properties, reactivity, and biological activity, shedding light on its versatility as a building block in medicinal chemistry.
One of the key areas of investigation has been the compound's role in asymmetric synthesis. A 2023 study published in the Journal of Organic Chemistry demonstrated that 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- can serve as an effective chiral auxiliary in the synthesis of enantiomerically pure pharmaceutical intermediates. The research highlighted its ability to induce high stereoselectivity in carbon-carbon bond-forming reactions, which is crucial for the production of biologically active molecules with reduced side effects.
In pharmacological research, recent in vitro studies have examined the compound's potential as a precursor for novel central nervous system (CNS) agents. Its structural similarity to known neuromodulators has prompted investigations into its interactions with neurotransmitter receptors. Preliminary results suggest that derivatives of 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- may exhibit selective binding to specific receptor subtypes, opening new avenues for the development of targeted therapies for neurological disorders.
The compound's stability under various conditions has also been a focus of recent research. A 2024 publication in ACS Medicinal Chemistry Letters reported on the development of novel prodrug formulations using 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- as a stabilizing moiety. These formulations demonstrated improved pharmacokinetic profiles compared to conventional drug delivery systems, particularly in terms of oral bioavailability and metabolic stability.
From a synthetic chemistry perspective, advances in green chemistry applications have utilized 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- as a catalyst in environmentally benign reaction systems. Recent work published in Green Chemistry showcased its effectiveness in promoting atom-economical transformations under mild conditions, reducing the need for hazardous reagents and minimizing waste generation in pharmaceutical manufacturing processes.
Looking forward, the diverse applications of 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- continue to expand. Current research directions include its incorporation into metal-organic frameworks (MOFs) for drug delivery applications, exploration of its antimicrobial properties, and investigation of its potential as a scaffold for the development of novel protease inhibitors. The compound's versatility and the growing body of research supporting its various applications suggest it will remain an important focus in chemical biology and pharmaceutical research in the coming years.
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